4-Bromo-3-nitrobenzenethiol
Overview
Description
4-Bromo-3-nitrobenzenethiol is an organic compound with the molecular formula C6H4BrNO2S and a molecular weight of 234.07 g/mol . It is a derivative of benzenethiol, substituted with a bromine atom at the 4-position and a nitro group at the 3-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that benzylic compounds typically interact with various biological targets, including enzymes and receptors . The specific target would depend on the exact biological or chemical context in which the compound is used.
Mode of Action
The mode of action of 4-Bromo-3-nitrobenzenethiol involves several chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a bromine atom is lost, leaving behind a radical that can interact with other molecules . This radical can remove a hydrogen atom from the benzylic position, leading to the formation of a new compound .
Biochemical Pathways
It is known that nitrobenzene and similar compounds can affect various metabolic pathways in bacteria . These compounds can overcome the metabolic block imposed by nitro-substituents on aromatic compounds . The specific pathways affected would depend on the organism and the environmental conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For example, the rate of free radical reactions can be affected by temperature . Additionally, the compound’s stability could be influenced by pH and the presence of oxidizing or reducing agents.
Biochemical Analysis
Biochemical Properties
4-Bromo-3-nitrobenzenethiol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound can interact with various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to potential modifications in protein structure and function. Additionally, the nitro group can participate in redox reactions, influencing the oxidative state of the cellular environment .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The thiol group can form covalent bonds with nucleophilic sites on biomolecules, such as cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the nitro group can undergo reduction reactions, generating reactive intermediates that can further interact with cellular components. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways. These dose-dependent effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with cellular transporters. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-nitrobenzenethiol typically involves the bromination and nitration of benzenethiol. One common method involves the bromination of 3-nitrobenzenethiol using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective substitution at the 4-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitrobenzenethiol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing nitro group and the electron-donating thiol group.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing the nitro group.
Reduction: Tin(II) chloride (SnCl2) or catalytic hydrogenation.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Reduction: 4-Bromo-3-aminobenzenethiol.
Oxidation: 4-Bromo-3-nitrobenzenesulfonic acid.
Scientific Research Applications
4-Bromo-3-nitrobenzenethiol is utilized in various scientific research applications, including:
Chemistry: It serves as
Properties
IUPAC Name |
4-bromo-3-nitrobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRPRXLDLXKKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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